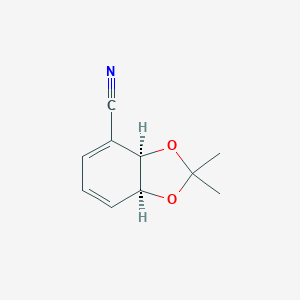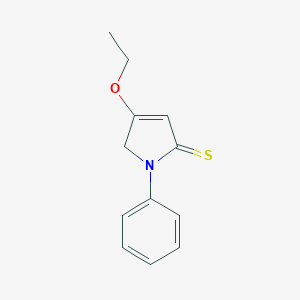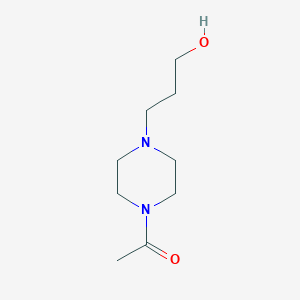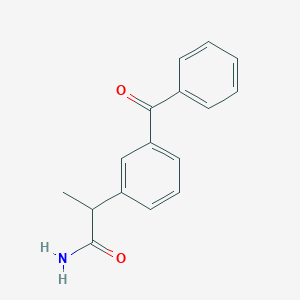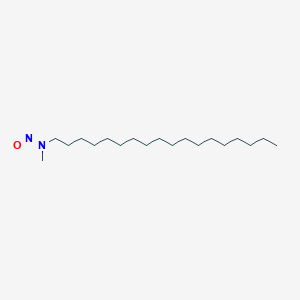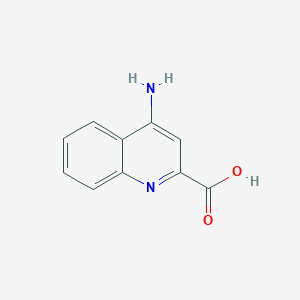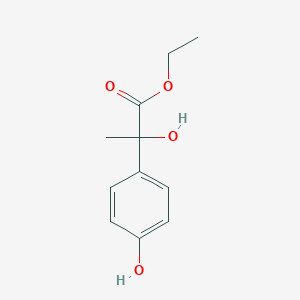
p-Hydroxyphényllactate d'éthyle
Vue d'ensemble
Description
Applications De Recherche Scientifique
Ethyl p-hydroxyphenyllactate has diverse applications in scientific research:
Mécanisme D'action
Target of Action
Ethyl p-hydroxyphenyllactate primarily targets the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is a key component of the biosynthetic pathway to plastoquinone (PQ), which is a crucial cofactor of phytoene desaturase .
Mode of Action
The compound interacts with its target, HPPD, by inhibiting its activity . This inhibition leads to the accumulation of p-hydroxyphenylpyruvate (HPP) and p-hydroxyphenyllactate . The inhibition of HPPD disrupts the biosynthesis of PQ, affecting the function of phytoene desaturase .
Biochemical Pathways
The inhibition of HPPD by Ethyl p-hydroxyphenyllactate affects the biosynthetic pathway to PQ . This disruption leads to a deficiency of PQ, a key cofactor for carotenoid biosynthesis . Additionally, p-hydroxyphenyllactate is a metabolite in tyrosine degradation .
Result of Action
The inhibition of HPPD by Ethyl p-hydroxyphenyllactate leads to an accumulation of tyrosine and a reduction in PQ levels . This can be useful for studying disorders of tyrosine metabolism, including inborn errors of metabolism, and liver disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl p-hydroxyphenyllactate can be synthesized through the esterification of D,L 3-(4-hydroxyphenyl) lactic acid hydrate with ethanol in the presence of a catalytic amount of concentrated hydrochloric acid. The reaction mixture is heated at reflux for 2 hours, then cooled to room temperature and concentrated under vacuum. The residue is dissolved in ether, washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, filtered, and evaporated under vacuum to yield the ethyl ester .
Industrial Production Methods: Industrial production of ethyl p-hydroxyphenyllactate typically involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biotechnological approaches using engineered microbes have been explored for the production of hydroxycinnamate and benzoate conjugates, which include ethyl p-hydroxyphenyllactate .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl p-hydroxyphenyllactate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroxyphenyl ethanol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxyphenyl ethanol derivatives.
Substitution: Formation of various substituted phenyl lactate derivatives.
Comparaison Avec Des Composés Similaires
Ethyl p-hydroxyphenyllactate can be compared with other similar compounds such as:
Ethyl p-hydroxyphenylacetate: Similar structure but lacks the lactate moiety.
Methyl p-hydroxyphenyllactate: Similar structure but with a methyl ester instead of an ethyl ester.
p-Hydroxyphenyllactic acid: The parent compound without the ethyl ester group.
Uniqueness: Ethyl p-hydroxyphenyllactate is unique due to its specific esterification, which imparts distinct physicochemical properties and biological activities compared to its analogs .
Propriétés
IUPAC Name |
ethyl 2-hydroxy-3-(4-hydroxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-2-15-11(14)10(13)7-8-3-5-9(12)6-4-8/h3-6,10,12-13H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPNCBJETJUYAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




